molecular formula C15H19NO9 B1434625 [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside CAS No. 70622-78-5

[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside

Cat. No. B1434625
CAS RN: 70622-78-5
M. Wt: 357.31 g/mol
InChI Key: ORWGFRNUGSRRBP-OBZUZTNLSA-N
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Description

“[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” is a chemical compound utilized in biomedical research . It plays a fundamental role in efficiently detecting the β-galactosidase activity present in cells . It can be used as a substrate for the assay of NAG and β-D-galactosidase . It has also been used in a study to evaluate new chromogenic substrates for the detection of coliforms .


Molecular Structure Analysis

The molecular formula of “[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” is C15H19NO9 . Its molecular weight is 357.31 . The SMILES string representation of the molecule is COc1cc (ccc1OC2OC (CO)C (O)C (O)C2O)\\C=C/N (=O)=O .


Chemical Reactions Analysis

“[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” is a substrate for β-galactosidase . It can be used as a substrate for the assay of NAG and β-D-galactosidase . It has also been used in a study to evaluate new chromogenic substrates for the detection of coliforms .


Physical And Chemical Properties Analysis

“[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” has a molecular weight of 357.31 . The storage temperature is -20°C .

Scientific Research Applications

Visualization of Gene Expression

A study conducted by Celen et al. (2008) synthesized derivatives of β-galactosidase substrates, intending to use them as probes for visualizing LacZ gene expression via positron emission tomography (PET). The derivatives were designed for in vivo studies but were found unsuitable as LacZ reporter probes due to substantial leakage of the hydrolysis product from cells, which would result in a loss of PET signal. This highlights the challenges in designing effective reporter probes for imaging gene expression and suggests the need for further structural modifications to improve cell membrane permeability and retention (Celen et al., 2008).

Synthesis of Complex Oligosaccharides

Research on carbohydrate synthesis, such as the work by Ohlsson and Magnusson (2000), has focused on transforming β-D-galactopyranose derivatives into glycosyl donors for synthesizing galabiose-containing oligosaccharides. These studies are crucial for developing synthetic pathways that can produce complex sugars with high yields, which are important in various biological processes and potential therapeutic applications (Ohlsson & Magnusson, 2000).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12+,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWGFRNUGSRRBP-OBZUZTNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside
Reactant of Route 3
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside
Reactant of Route 4
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside
Reactant of Route 5
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside
Reactant of Route 6
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside

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